molecular formula C21H15Cl2N3O3S B14127291 N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B14127291
M. Wt: 460.3 g/mol
InChI Key: GRPLRMUUYXSGOV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a synthetic thieno[3,2-d]pyrimidine derivative supplied for advanced chemical and pharmaceutical research. This compound belongs to a class of heterocyclic structures known for their significant biological and pharmacological potential, often investigated for their role as key scaffolds in medicinal chemistry . The presence of the dichlorophenyl substituents and the methylacetamide group suggests this molecule is designed for high target affinity and specificity, potentially functioning as a core intermediate or an active compound in the development of enzyme inhibitors. Researchers can utilize this compound as a critical building block for constructing more complex chemical entities or as a reference standard in bio-screening assays. Its core structure is related to patented compounds investigated for various therapeutic applications, highlighting its value in early-stage drug discovery and development programs . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

Molecular Formula

C21H15Cl2N3O3S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C21H15Cl2N3O3S/c1-24(15-6-2-4-13(22)10-15)18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)16-7-3-5-14(23)11-16/h2-11H,12H2,1H3

InChI Key

GRPLRMUUYXSGOV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminothiophene-2-Carboxylates

A literature-supported approach involves reacting 3-aminothiophene-2-carboxylates with urea or thiourea under high-temperature conditions. For example:

  • 3-Amino-4-(3-chlorophenyl)thiophene-2-carboxylate is synthesized via the Gewald reaction, combining 3-chlorobenzaldehyde, cyanoacetamide, and sulfur in the presence of a base.
  • Cyclization with urea at 190°C yields 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .

Reaction Conditions

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol
  • Temperature: 120–190°C
  • Catalyst: Anhydrous potassium carbonate or triethylamine

Introduction of the Acetamide Side Chain

The acetamide moiety at position 1 is introduced via nucleophilic substitution or alkylation of a halogenated intermediate.

Halogenation at Position 1

The thieno[3,2-d]pyrimidine-2,4-dione core is chlorinated using phosphorus oxychloride (POCl₃) to yield 1-chloro-3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .

Procedure

  • Reflux the core compound with excess POCl₃ for 6–10 hours.
  • Quench with ice water and extract with chloroform.

Coupling with N-Methyl-N-(3-Chlorophenyl)Acetamide

The chlorinated intermediate reacts with N-methyl-N-(3-chlorophenyl)acetamide in the presence of a base:

Stepwise Synthesis of N-Methyl-N-(3-Chlorophenyl)Acetamide

  • Acylation of 3-Chloroaniline : React 3-chloroaniline with methyl chloroacetate in dichloromethane (DCM) using triethylamine as a base.
  • N-Methylation : Treat the resulting N-(3-chlorophenyl)acetamide with methyl iodide in dimethylformamide (DMF) and potassium carbonate.

Coupling Reaction

  • Combine 1-chloro-3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione (1 eq), N-methyl-N-(3-chlorophenyl)acetamide (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in tert-butanol.
  • Heat at 60–70°C for 12 hours.

Optimization and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields during cyclization and coupling steps. For instance, cyclization of thiourea derivatives under microwave conditions achieves 85–90% yields in 30 minutes versus 12 hours conventionally.

Regioselectivity in Cyclization

Density functional theory (DFT) studies on analogous systems reveal that cyclization proceeds via a six-membered transition state, with the 3-chlorophenyl group orienting para to the reacting amine group to minimize steric hindrance.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for the N-methyl group (δ 3.2–3.4 ppm) and aromatic protons (δ 7.3–8.1 ppm).
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).
  • Mass Spectrometry : Molecular ion peak at m/z 456.0 ([M+H]⁺).

Challenges and Alternative Routes

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Use of bulky bases like DIPEA favors N-alkylation of the acetamide nitrogen.
  • Hydrolysis of Chlorine : Moisture-sensitive intermediates require anhydrous conditions during POCl₃ reactions.

Alternative Coupling Strategies

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling could potentially introduce the acetamide side chain but remains unexplored for this scaffold.

Industrial-Scale Considerations

  • Cost Efficiency : Gewald reaction components (sulfur, aldehydes) are economical for bulk synthesis.
  • Green Chemistry : Substituting DMSO with ionic liquids or water-ethanol mixtures reduces environmental impact.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thienopyrimidinone derivatives and aryl-substituted acetamides. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione - 3-Chlorophenyl (×2)
- N-Methylacetamide
Hypothesized kinase inhibition; enhanced lipophilicity due to Cl substituents
N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidin-4-one - 3-Chlorophenyl
- 3,4-Dimethoxyphenyl
- Thioacetamide
Potential cholinesterase inhibition; thioether linkage may improve redox stability
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione - 2,5-Dichlorophenyl
- Phenethylacetamide
Increased steric bulk from phenethyl group; dichlorophenyl may enhance binding specificity
5‑(4‑Chlorophenyl)‑N‑(naphthalen‑1‑yl)‑3‑nitropyridin‑2‑amine (3i) Pyridine - 4-Chlorophenyl
- Naphthylamine
- Nitro group
Acetylcholinesterase (AChE) inhibition (IC₅₀: 12.3 µM); nitro group enhances electrophilicity

Key Differences and Implications

Core Heterocycle Variations: The target compound uses a thieno[3,2-d]pyrimidine-2,4-dione core, whereas analogues like 3i employ pyridine scaffolds.

Substituent Effects :

  • Chlorophenyl Positioning : The target compound’s dual 3-chlorophenyl groups differ from the 2,5-dichlorophenyl in , which may alter steric hindrance and electronic effects. Meta-substitution (3-chloro) balances lipophilicity and steric accessibility compared to ortho/para positions.
  • Side Chain Flexibility : The N-methylacetamide group in the target compound contrasts with the phenethylacetamide in . Methylation reduces hydrogen-bonding capacity but improves metabolic resistance compared to bulkier alkyl chains.

The thienopyrimidine core in the target compound may confer broader kinase inhibition, as seen in similar derivatives .

Physicochemical Properties

Property Target Compound N-(3-chlorophenyl)-thioacetamide 2,5-Dichlorophenyl Analog
Molecular Weight (g/mol) ~485 (estimated) ~520 ~550
LogP (Predicted) ~3.5 ~3.8 ~4.2
Solubility (mg/mL) Low (<0.1) Very Low (<0.05) Low (~0.1)
Hydrogen Bond Acceptors 6 7 6

Notes:

  • The target compound’s lower LogP compared to the dichlorophenyl analogue suggests better aqueous solubility, critical for bioavailability.
  • The thioacetamide derivative has higher hydrogen-bond acceptors, which may improve target binding but reduce cell permeability.

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C26H23ClN4O4C_{26}H_{23}ClN_{4}O_{4}. Its structure features a thienopyrimidine core, which is known for various pharmacological properties. The presence of the 3-chlorophenyl group suggests potential interactions with biological targets, enhancing its activity against certain diseases.

PropertyValue
Molecular FormulaC26H23ClN4O4
Molecular Weight466.92 g/mol
IUPAC NameN-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Research indicates that thienopyrimidine derivatives may exhibit significant antitumor and antimicrobial activities. The biological activity of this compound can be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.

  • Inhibition of Hedgehog Signaling Pathway : Studies have shown that compounds with similar structures can inhibit the Hedgehog (Hh) signaling pathway, which is crucial in various cancers. This inhibition occurs through the antagonism of phosphodiesterase (PDE) activity, leading to reduced Gli1 activation in cancerous cells .
  • Antimicrobial Activity : Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. They have shown effectiveness against a range of pathogens by disrupting cellular processes essential for bacterial survival.

Case Studies

A notable study focused on the synthesis and evaluation of various thienopyrimidine derivatives demonstrated that modifications at specific positions on the thienopyrimidine core could lead to enhanced biological activities. For instance:

  • Compound EGM1 was modified to improve its lipophilicity and potency against Hh signaling inhibitors. Structural modifications resulted in derivatives that maintained high binding affinity while exhibiting lower toxicity profiles .
  • Another study highlighted the structure-activity relationship (SAR) of thienopyrimidines, indicating that certain substitutions could lead to improved inhibitory effects on tumor growth in vitro .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of Hh signaling; reduced Gli1 activation
AntimicrobialEffective against multiple bacterial strains
PDE InhibitionSignificant activity against phosphodiesterases

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